4-Bromo-1H-pyrrole-2-carboxamide
Overview
Description
4-Bromo-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C5H5BrN2O . It is a solid substance .
Synthesis Analysis
The synthesis of 4-Bromo-1H-pyrrole-2-carboxamide and its derivatives has been reported in several studies . For instance, one method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of 4-Bromo-1H-pyrrole-2-carboxamide is represented by the InChI code 1S/C5H5BrN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) and the InChI Key ZDOSNCDGCSOFIE-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-1H-pyrrole-2-carboxamide are not detailed in the search results, pyrrole compounds are known to undergo various reactions. For instance, they can undergo Cu/ABNO-catalyzed aerobic oxidative coupling with diols .Physical And Chemical Properties Analysis
4-Bromo-1H-pyrrole-2-carboxamide has a molecular weight of 189.01 . It is a solid substance and slightly soluble in water . The compound has a density of 1.8±0.1 g/cm3 .Scientific Research Applications
Regioselective Bromination Techniques
A study by Gao et al. (2018) discussed a substrate-controlled regioselective bromination technique using tetra-butyl ammonium tribromide (TBABr3) with pyrrole-2-carboxamide substrates. This method predominantly yields the 5-brominated species, indicating a potential application in the selective bromination of similar compounds (Gao et al., 2018).
Synthesis for Drug Discovery
Howells et al. (2022) explored the synthesis of 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and related bicyclic analogues as part of a drug discovery program. This indicates the use of 4-Bromo-1H-pyrrole-2-carboxamide in creating novel compounds for potential pharmaceutical applications (Howells et al., 2022).
Antibacterial Agent Synthesis
Mane et al. (2017) synthesized a series of pyrrole-2-carboxamide derivatives, which included compounds structurally related to 4-Bromo-1H-pyrrole-2-carboxamide, showing potent antibacterial activity. This suggests its role in the development of new antibacterial agents (Mane et al., 2017).
One-Pot Synthesis Methods
Imbri et al. (2014) described a one-pot method for the synthesis of pyrrole-2-carboxylates and -carboxamides, involving electrocyclic ring closure and oxidation. The method tolerates a wide range of functional groups, allowing for the creation of multifunctional pyrrole scaffolds, such as 4-Bromo-1H-pyrrole-2-carboxamide (Imbri et al., 2014).
Synthesis of Natural Products
Trost and Dong (2007) developed a Pd-catalyzed asymmetric annulation method that could be applied to the synthesis of pyrrole alkaloid natural products. This method highlights the potential use of 4-Bromo-1H-pyrrole-2-carboxamide in the efficient construction of complex natural products (Trost & Dong, 2007).
Safety And Hazards
Future Directions
While specific future directions for 4-Bromo-1H-pyrrole-2-carboxamide are not detailed in the search results, research into pyrrole derivatives is ongoing, with potential applications in medicinal chemistry .
Relevant Papers Several papers related to 4-Bromo-1H-pyrrole-2-carboxamide were retrieved . These papers discuss various aspects of the compound, including its synthesis, molecular structure, and potential applications.
properties
IUPAC Name |
4-bromo-1H-pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOSNCDGCSOFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571806 | |
Record name | 4-Bromo-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-pyrrole-2-carboxamide | |
CAS RN |
196106-96-4 | |
Record name | 4-Bromo-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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